

A Technical Guide to LysoFP-NH2 for Carbon Monoxide Detection

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Compound of Interest

Compound Name: LysoFP-NH2

Cat. No.: B1675796

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This technical guide provides an in-depth overview of **LysoFP-NH2**, a fluorescent probe for the detection of carbon monoxide (CO), based on the foundational work of Dhara et al. (2018).

LysoFP-NH2 is the highly fluorescent amine-containing product formed from the reaction of its precursor, LysoFP-NO2, with carbon monoxide. This system offers a "turn-on" fluorescent response, making it a valuable tool for CO detection in biological systems, particularly within lysosomes.

Core Principles and Mechanism of Action

LysoFP-NO2 is a cell-permeable, lysosome-targetable fluorescent probe designed for the selective detection of carbon monoxide. The probe consists of a naphthalimide fluorophore, a nitro group which acts as the CO-reactive site, and a morpholine moiety that directs the probe to the lysosomes.

In its native state, the LysoFP-NO2 probe is weakly fluorescent. The electron-withdrawing nitro group quenches the fluorescence of the naphthalimide core through a Photoinduced Electron Transfer (PeT) mechanism.^[1] Upon reaction with carbon monoxide, the nitro group is reduced to an electron-donating amino group, forming **LysoFP-NH2**. This conversion inhibits the PeT process, resulting in a significant, "turn-on" fluorescent signal. The detection limit for CO has been reported to be at the nanomolar level.

The reaction is highly selective for CO over other reactive oxygen, nitrogen, and sulfur species commonly found in biological systems.

Quantitative Data

The following tables summarize the key quantitative parameters of the LysoFP-NO₂ probe and its fluorescent product, **LysoFP-NH₂**, for the detection of carbon monoxide.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	440 nm	Dhara et al. (2018)
Emission Maximum (λ_{em})	528 nm	Dhara et al. (2018)
Fluorescence Enhancement	> 75-fold	Dhara et al. (2018)
Detection Limit	Nanomolar range	Review mentioning Dhara et al.
Cytotoxicity	Non-toxic to HepG2 cells at 30 μ M for up to 5 hours	MedchemExpress product page

Analyte	Response	Reference
Carbon Monoxide (CO)	Strong fluorescent turn-on	Dhara et al. (2018)
Reactive Nitrogen Species	No significant response	MedchemExpress product page
Reactive Oxygen Species	No significant response	MedchemExpress product page
Reactive Sulfur Species	No significant response	MedchemExpress product page

Experimental Protocols

Synthesis of LysoFP-NO₂

The synthesis of LysoFP-NO₂ involves the reaction of 4-nitro-1,8-naphthalic anhydride with N,N-dimethylethylenediamine, followed by a reaction to introduce the morpholine moiety.

Materials:

- 4-nitro-1,8-naphthalic anhydride
- N,N-dimethylethylenediamine
- Appropriate solvents (e.g., ethanol, DMF)
- Reagents for morpholine attachment

Procedure:

- A solution of 4-nitro-1,8-naphthalic anhydride and N,N-dimethylethylenediamine in a suitable solvent is refluxed for a specified period.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting intermediate is then reacted with a morpholine-containing reagent to yield the final LysoFP-NO₂ probe.
- The crude product is purified by column chromatography.
- The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbon Monoxide Detection

Materials:

- LysoFP-NO₂ stock solution (e.g., 1 mM in DMSO)
- HEPES buffer (pH 7.4)
- Carbon monoxide source (e.g., CO-releasing molecule like CORM-3 or a saturated CO solution)
- Fluorometer

Procedure:

- Prepare a working solution of LysoFP-NO₂ (e.g., 10 μ M) in HEPES buffer.
- Add the carbon monoxide source to the LysoFP-NO₂ solution.
- Incubate the solution at 37°C for a specified time (e.g., 30-60 minutes).
- Measure the fluorescence emission at 528 nm with excitation at 440 nm.
- A control experiment without the CO source should be performed in parallel.

Live Cell Imaging of Carbon Monoxide in MCF-7 Cells

Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM supplemented with 10% FBS)
- LysoFP-NO₂ stock solution (1 mM in DMSO)
- CO source (e.g., CORM-3)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets

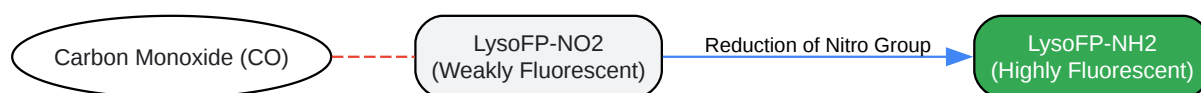
Procedure:

- Seed MCF-7 cells on a glass-bottom dish and culture overnight.
- Wash the cells with PBS.
- Treat the cells with a CO source (e.g., 10 μ M CORM-3) in cell culture medium for 30 minutes at 37°C.
- Remove the medium and wash the cells with PBS.

- Incubate the cells with LysoFP-NO₂ (e.g., 5 μ M) in cell culture medium for 30 minutes at 37°C.
- Wash the cells with PBS to remove excess probe.
- Image the cells using a fluorescence microscope with excitation around 440 nm and emission collection around 528 nm.

Visualizations

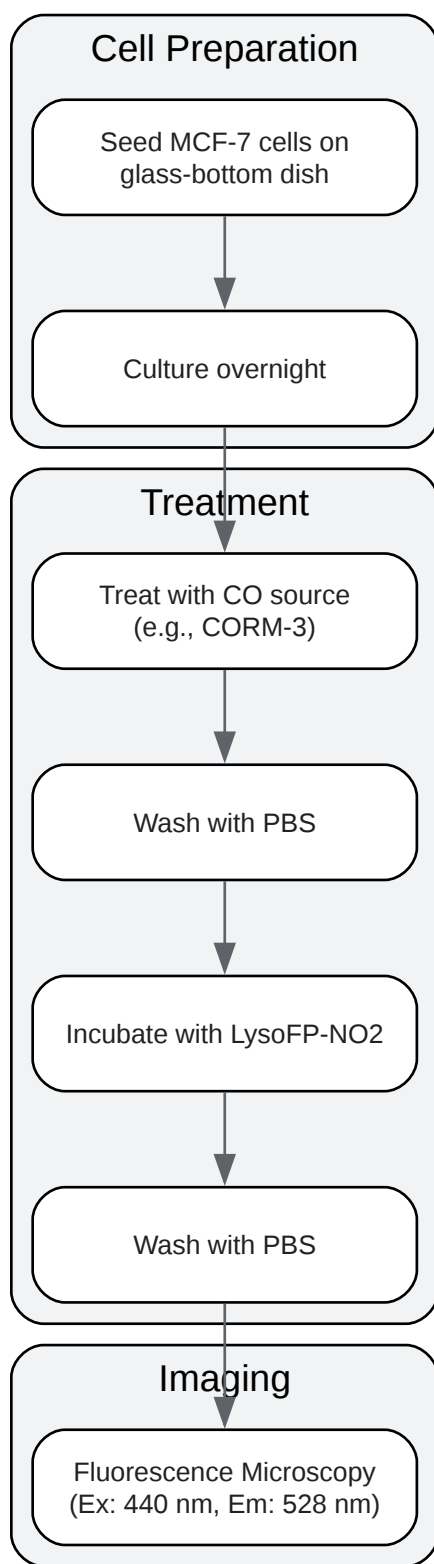
Signaling Pathway: LysoFP-NO₂ Reaction with Carbon Monoxide



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Caption: Reaction of LysoFP-NO₂ with CO to form **LysoFP-NH₂**.

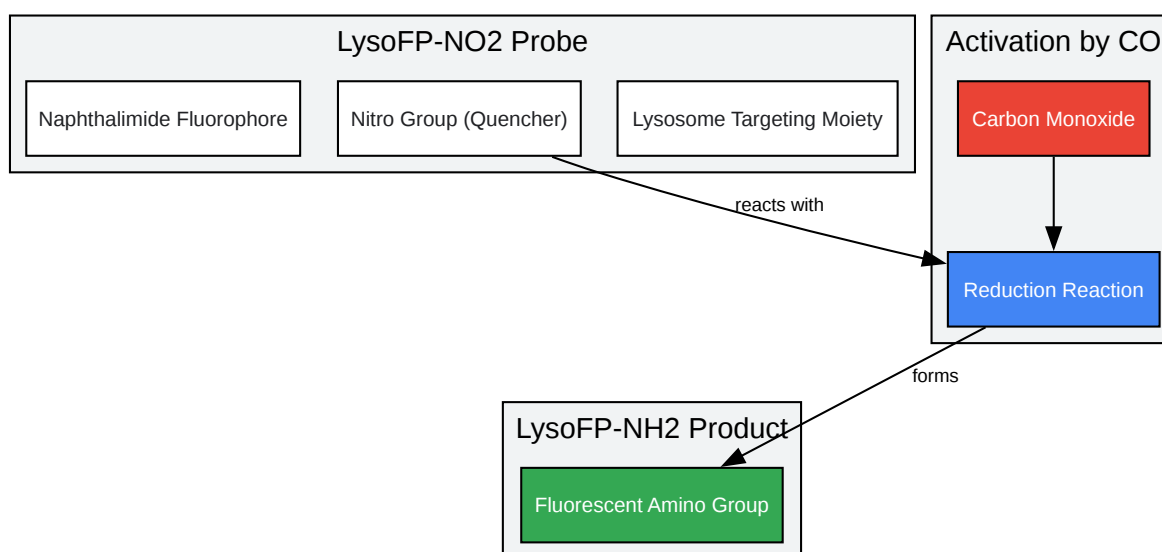
Experimental Workflow: Live Cell Imaging of CO



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Caption: Workflow for detecting CO in live cells using LysoFP-NO2.

Logical Relationship: Probe Activation



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Caption: Logical flow of LysoFP-NO2 activation by carbon monoxide.

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References

- 1. Fluorescent small organic probes for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
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